

A Comprehensive Technical Guide to 4-Formylcinnamic Acid

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Compound of Interest

Compound Name: 4-Formylcinnamic acid

Cat. No.: B7763361

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This guide provides an in-depth analysis of **4-Formylcinnamic acid**, a bifunctional organic compound of significant interest to researchers in materials science, organic synthesis, and drug development. We will explore its molecular structure, systematic nomenclature, physicochemical properties, a detailed synthesis protocol, and methods for its characterization, grounded in established scientific principles.

Introduction: The Versatility of a Bifunctional Building Block

4-Formylcinnamic acid, also known as 4-(2-carboxyvinyl)benzaldehyde, is a valuable aromatic compound distinguished by its unique molecular architecture.^[1] It incorporates three key functional components on a rigid benzene backbone: a carboxylic acid, an aldehyde (formyl group), and a trans-alkene (vinyl group). This trifecta of reactivity makes it a highly versatile building block, or synthon, in organic synthesis.

The strategic placement of the electron-withdrawing aldehyde and carboxylic acid groups at opposite ends of the conjugated system (para-position) influences the molecule's electronic properties and reactivity. This structure is particularly sought after for the synthesis of:

- **Metal-Organic Frameworks (MOFs):** The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.

- Specialty Polymers: The vinyl and carboxyl groups allow it to be incorporated into polymer chains, creating materials with unique photoresponsive or conductive properties.[2][3]
- Pharmaceutical Intermediates: As a derivative of cinnamic acid, which is a precursor to the sweetener aspartame and is found in various natural products, this molecule serves as a key starting material for complex Active Pharmaceutical Ingredients (APIs).[4][5][6]

This guide aims to provide the technical detail necessary for professionals to confidently synthesize, characterize, and utilize **4-Formylcinnamic acid** in their research endeavors.

Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and behavior.

Structural Representation

The structure of **4-Formylcinnamic acid** consists of a benzene ring substituted at the 1- and 4-positions. One substituent is a formyl group (-CHO), and the other is a propenoic acid group (-CH=CH-COOH). The double bond in the propenoic acid side chain is predominantly in the trans or (E) configuration, which is the more thermodynamically stable isomer.

Chemical Structure:

IUPAC Name

The systematic name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(4-formylphenyl)prop-2-enoic acid.[7][8]

- (2E)-: Specifies the stereochemistry of the double bond. 'E' (from the German entgegen, meaning "opposite") indicates that the high-priority substituents on each carbon of the double bond are on opposite sides. In this case, the carboxylic acid group and the benzene ring are on opposite sides.
- -3-(4-formylphenyl)-: Indicates that a phenyl group, which itself has a formyl (aldehyde) group at its 4-position, is attached to the 3rd carbon of the main chain.

- prop-2-enoic acid: Defines the principal functional group and the parent chain. It is a three-carbon chain ("prop") with a double bond ("en") starting at carbon 2, and a carboxylic acid ("oic acid") at carbon 1.

Physicochemical and Safety Data

For any laboratory work, a thorough understanding of a compound's physical properties and safety hazards is non-negotiable. The data presented below has been consolidated from reliable chemical suppliers and safety data sheets.

Physical Properties

Property	Value	Source
CAS Number	23359-08-2	[7]
Molecular Formula	C ₁₀ H ₈ O ₃	[1][7]
Molecular Weight	176.17 g/mol	[9]
Appearance	Light yellow to beige crystalline powder	[8]
Melting Point	250-255 °C	[8]
Purity	≥97.5% (typically)	[8]
SMILES	O=C(O)C=CC1=CC=C(C=O)C=C1	[7]
InChI Key	LBOUHDMYVURTMA-AATRIKPKSA-N	[7]

Safety and Handling

4-Formylcinnamic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

- Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation. [10]

- Precautionary Measures:
 - Wash hands and any exposed skin thoroughly after handling.[10]
 - Wear protective gloves, clothing, eye, and face protection.[11]
 - Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. [10][12]
 - Store in a dry, cool, and well-ventilated place with the container tightly closed.[10][11]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
 - Skin: Wash with plenty of soap and water.[10]
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

Synthesis Protocol: A Palladium-Catalyzed Approach

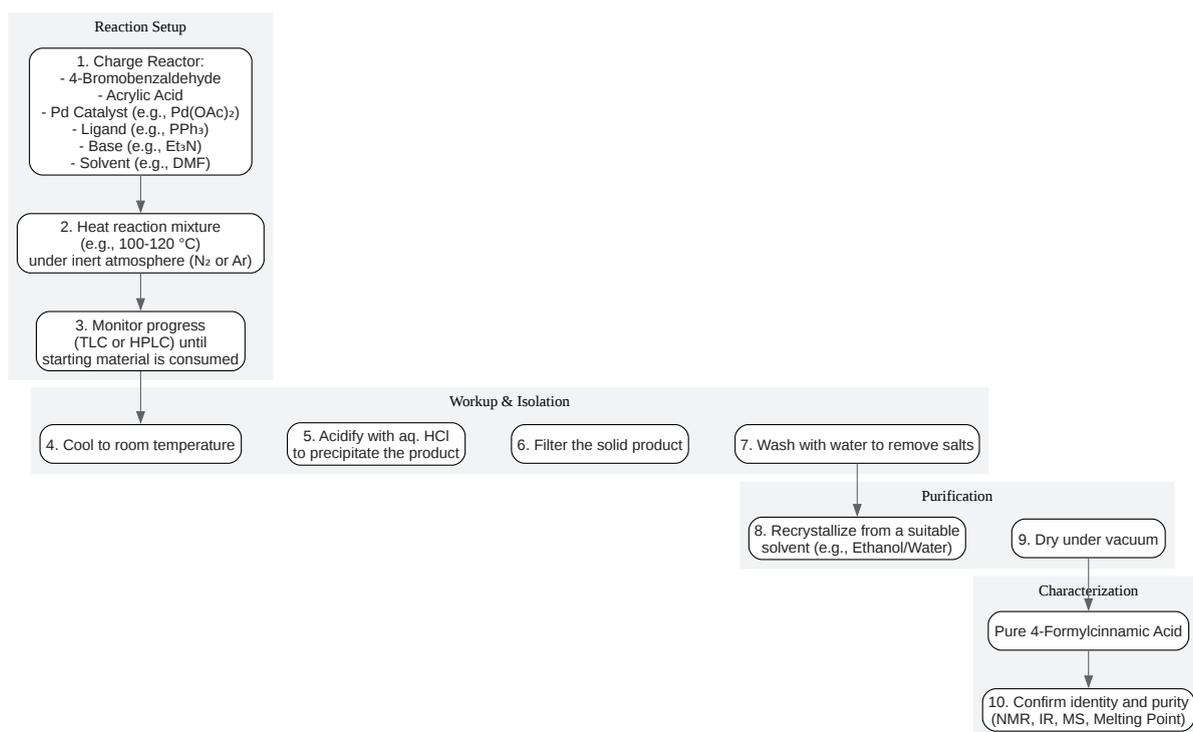
One of the most reliable and common methods for synthesizing **4-Formylcinnamic acid** is the Heck reaction. This Nobel Prize-winning reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. Here, we describe a typical procedure for the coupling of 4-bromobenzaldehyde with acrylic acid.

The causality behind this choice is the high efficiency and functional group tolerance of the Heck reaction. It allows for the direct formation of the C-C bond between the aromatic ring and the alkene without requiring the protection of the aldehyde or carboxylic acid groups, which would add extra steps and reduce the overall yield.

Reaction Scheme

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **4-Formylcinnamic acid**.

Detailed Step-by-Step Methodology

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq), triphenylphosphine (PPh_3 , 0.04 eq), and triethylamine (Et_3N , 2.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
- **Reaction:** Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 110 °C and stir vigorously. The base (triethylamine) is crucial as it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing it from deactivating the catalyst.
- **Monitoring:** Follow the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), looking for the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 8-12 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing dilute hydrochloric acid (e.g., 2M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.
- **Isolation:** Collect the resulting solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts and any remaining DMF.
- **Purification:** The primary purification method is recrystallization. Transfer the crude solid to a flask and dissolve it in a minimum amount of a hot solvent system, such as an ethanol/water mixture. The choice of solvent is critical; the product should be soluble in the hot solvent but sparingly soluble when cold. This allows for the formation of pure crystals upon cooling, while impurities remain in the solution.
- **Drying:** Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C overnight to yield pure **4-Formylcinnamic acid** as a light-yellow or beige powder.

Spectroscopic Characterization: A Self-Validating System

The trustworthiness of any synthesized compound relies on rigorous analytical confirmation. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the molecular structure unequivocally.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. A typical spectrum in a solvent like DMSO-d₆ would show:

- Aldehyde Proton (-CHO): A singlet peak at ~10.0 ppm. This is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen.
- Aromatic Protons (-C₆H₄-): Two doublets in the range of 7.8-8.2 ppm, integrating to 4 protons in total. The para-substitution pattern results in a characteristic AA'BB' splitting pattern.
- Alkene Protons (-CH=CH-): Two doublets between 6.6 and 7.8 ppm. The large coupling constant ($J \approx 16$ Hz) is definitive proof of the trans (E)-stereochemistry.
- Carboxylic Acid Proton (-COOH): A very broad singlet, often around 12.5-13.0 ppm, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the different carbon environments in the molecule. Expected chemical shifts (in DMSO-d₆) include:

- Aldehyde Carbonyl (CHO): ~192 ppm
- Carboxylic Acid Carbonyl (COOH): ~167 ppm
- Alkene Carbons (CH=CH): ~122 and ~143 ppm
- Aromatic Carbons (C₆H₄): Multiple peaks between ~128 and ~140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
- C=O Stretch (Aldehyde): A sharp, strong peak around 1690-1710 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong peak around 1670-1690 cm^{-1} , often overlapping with the aldehyde C=O stretch.
- C=C Stretch (Alkene): A peak around 1630-1640 cm^{-1} .
- C-H "out-of-plane" bend (trans-alkene): A strong, characteristic peak around 980 cm^{-1} . The presence of this peak further validates the trans configuration.

Conclusion

4-Formylcinnamic acid is a compound of significant synthetic utility, owing to its distinct and reactive functional groups. The palladium-catalyzed Heck reaction provides an efficient and reliable route for its synthesis from commercially available starting materials.^{[13][14]} Rigorous characterization using a combination of NMR and IR spectroscopy is essential to validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug development, polymer science, and the construction of advanced materials. This guide provides the foundational knowledge and practical protocols for professionals to effectively incorporate this versatile molecule into their research and development workflows.

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